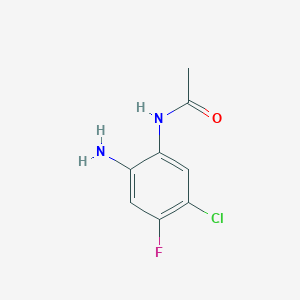

N-(2-amino-5-chloro-4-fluorophenyl)acetamide

Overview

Description

N-(2-amino-5-chloro-4-fluorophenyl)acetamide, commonly known as ACA, is a chemical compound that has gained significant attention in the field of pharmaceutical research. ACA is a derivative of 2-amino-5-chlorobenzamide and has been synthesized using a variety of methods.

Scientific Research Applications

Biological Activity and Potential Applications

- Carcinogenicity Studies and Structural Analysis :

- Thiophene analogs of carcinogens, such as benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. These compounds, including N-(5-phenylthiophen-2-yl)acetamide, were assessed in vitro using assays like the Salmonella reverse-mutation assay and the cell-transformation assay. The study revealed that the activity profiles observed for these compounds were consistent with their known chemistry and indicated potential carcinogenicity. However, the ability of these compounds to cause tumors in vivo was considered doubtful, highlighting the need for further evaluation of in vitro predictions of potential carcinogenicity for new compounds (Ashby, Styles, Anderson, & Paton, 1978).

Environmental Impact and Degradation

- Degradation of Acetaminophen and Environmental Implications :

- Advanced oxidation processes (AOPs) have been used to treat acetaminophen (ACT) in aqueous mediums, leading to the generation of different by-products. The study collected, organized, and summarized state-of-the-art studies on ACT by-products, biotoxicity, degradation pathways, and used the Fukui function for predicting the most reactive sites in the ACT molecule. It was found that certain by-products, including acetamide, were detected frequently and had significant implications for environmental health. N-(3,4-dihydroxy phenyl) acetamide was found to be mutagenic, and the release of such by-products into the environment without treatment was considered a potential threat to the ecosystem (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Toxicology and Safety Profiles

- Toxicological Review of Acetamide and Derivatives :

- A comprehensive review was conducted on the toxicology of acetamide and its derivatives, such as N,N-dimethylacetamide, N-methylacetamide, formamide, N,N-dimethylformamide, and N-methylformamide. The review aimed to update the information that was previously reviewed more than a decade ago, focusing on the biological consequences of exposure to these chemicals in humans. The review indicated that the biological responses to these chemicals vary both qualitatively and quantitatively and that the data reflects both the biology of the material and its usage or proposed usage (Kennedy, 2001).

Removal and Treatment Strategies

- Removal of Acetaminophen from Water :

- A comprehensive review was conducted on the recent progress in the adsorption of acetaminophen (ACT) from water. The review aimed to elaborate on the findings, present them in a structured format, and identify new foundations for further work. It was observed that certain adsorbents, including ZnAl/biochar, had a high potential for removing ACT from water and could adsorb more than their weight of the pollutant. The key mechanisms of ACT uptake were identified as π-π interactions, hydrogen bonds, and electrostatic interaction. The review discussed future perspectives in areas such as process costing, adsorbent regeneration, mechanistic investigations, and fixed-bed column adsorption (Igwegbe et al., 2021).

Mechanism of Action

- The primary target of N-(2-amino-5-chloro-4-fluorophenyl)acetamide is thrombin, a serine protease involved in blood coagulation. Thrombin cleaves bonds after arginine (Arg) and lysine (Lys), converting fibrinogen to fibrin and activating factors V, VII, VIII, XIII, and protein C.

Target of Action

properties

IUPAC Name |

N-(2-amino-5-chloro-4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFN2O/c1-4(13)12-8-2-5(9)6(10)3-7(8)11/h2-3H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKYTWIYRCVNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide](/img/structure/B1425546.png)

![N-{4-[N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide](/img/structure/B1425554.png)

![N'-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425555.png)

![N'-hydroxy-3-[(morpholin-4-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425561.png)